BeKm-1 is a scorpion venom-derived peptide known for its high specificity as a blocker of the human ether-à-go-go-related gene potassium channel, commonly referred to as hERG. This peptide plays a significant role in cardiac physiology, as the hERG channel is crucial for repolarizing the cardiac action potential. Understanding BeKm-1's structure and function is vital for developing therapeutic agents targeting cardiac arrhythmias and other related conditions.
BeKm-1 is derived from the venom of the scorpion Buthus martensii, which is primarily found in China. The peptide was first isolated and characterized in the early 2000s, revealing its unique properties and potential applications in pharmacology.
BeKm-1 belongs to a class of potassium channel blockers, specifically targeting hERG channels. It is classified as a neurotoxin due to its origin from scorpion venom and its mechanism of action on ion channels.
The synthesis of BeKm-1 typically employs fluorenylmethoxycarbonyl solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The folding of the synthesized peptide is achieved through air oxidation, which helps establish the necessary disulfide bonds that are critical for its biological activity.
The synthesis process involves:
BeKm-1 consists of 36 amino acids with the following sequence:
Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH
This sequence includes several cysteine residues that form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
The molecular formula of BeKm-1 is , with a molecular weight of approximately 4091.70 Da. The peptide appears as a white lyophilized solid and is soluble in water and saline buffers.
BeKm-1 primarily interacts with hERG channels, blocking potassium currents by binding preferentially to the closed conformation of these channels. This interaction can be characterized by electrophysiological techniques that measure changes in ion currents upon exposure to BeKm-1.
The binding affinity and specificity of BeKm-1 can be quantified using methods such as:
BeKm-1 exerts its effects by binding to specific sites on the hERG potassium channel, inhibiting ion flow through these channels. This blockade leads to alterations in cardiac action potentials, which can have therapeutic implications in treating arrhythmias.
Research indicates that BeKm-1 binds preferentially to the closed state of hERG channels, which is critical for understanding its pharmacological profile. Studies have shown that BeKm-1's binding mode aligns with structural models derived from advanced techniques like cryo-electron microscopy.
BeKm-1's chemical stability and reactivity are influenced by its disulfide bonds, which contribute to its structural integrity under physiological conditions. The presence of multiple basic and acidic residues also facilitates interactions with various biological targets.
BeKm-1 has significant applications in pharmacology and toxicology:
Scorpion venoms represent rich arsenals of bioactive peptides targeting ion channels, with α-KTx toxins constituting a major family of potassium (K+) channel modulators. These peptides typically contain 23–42 amino acids stabilized by three or four disulfide bridges, adopting a conserved cysteine-stabilized α-helix/β-sheet (CSαβ) structural motif. Their primary function involves modulating voltage-gated (Kv), calcium-activated (KCa), or ether-à-go-go-related gene (hERG) K+ channels through pore occlusion or gating modification. BeKm-1 belongs to this pharmacological class but exhibits exceptional specificity for hERG channels, distinguishing it from broader-spectrum toxins like charybdotoxin [3] [7]. This specificity positions BeKm-1 as a valuable molecular probe for dissecting hERG function in cardiac electrophysiology and drug-induced arrhythmogenesis.
Table 1: Key Characteristics of Select Scorpion-Derived Potassium Channel Toxins
Toxin | Source Scorpion | Primary Target(s) | IC50 | Structural Features |
---|---|---|---|---|
BeKm-1 | Mesobuthus eupeus | hERG | 3.3–27 nM [1] [8] | 36 aa, 3 disulfides, αβ fold |
MeuTXKα1 | Mesobuthus eupeus | Kv1.3 | 2.36 nM [6] | α-KTx family, CSαβ motif |
BmP01 | Mesobuthus martensii | Kv1.1/Kv1.3 | 133.72 nM [6] | Orthologue of MeuTXKα1 |
Charybdotoxin | Leiurus quinquestriatus | Kv1.3, BKCa | 1–10 nM [3] | 37 aa, 3 disulfides |
BeKm-1 was first isolated in 2001 from the venom of the Central Asian scorpion Mesobuthus eupeus through a combination of chromatographic separation and functional screening. The peptide's name derives from "Be" (Buthus eupeus) and "Km" (M-type K+ current inhibition). Its primary structure consists of 36 amino acids (H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH) with a molecular weight of ~4 kDa, stabilized by three disulfide bonds (Cys7–Cys28, Cys13–Cys33, Cys17–Cys35) forming the characteristic CSαβ fold [7] [8]. cDNA cloning revealed a 365-nucleotide sequence encoding a precursor with a 21-residue signal peptide and the mature toxin. Recombinant expression systems in E. coli subsequently enabled large-scale production of bioactive BeKm-1, confirming its identity with the native toxin through electrophysiological characterization [8] [9]. This established BeKm-1 as the founding member of a novel α-KTx subfamily characterized by distinctive C-terminal residues (Arg17, Val29, Phe32) compared to classical toxins (Lys, Met, Lys) [7].
The human Ether-à-go-go-Related Gene (hERG, Kv11.1) channel conducts the rapid delayed rectifier potassium current (IKr), a critical determinant of cardiac action potential repolarization. Pharmacological blockade of hERG by diverse drugs is a major cause of acquired long QT syndrome (LQTS), predisposing to lethal ventricular arrhythmias. BeKm-1 emerged as a uniquely specific hERG inhibitor that binds to the channel's extracellular pore region rather than the intracellular drug-binding site utilized by small molecules like dofetilide. This extracellular binding mode, combined with nanomolar affinity (IC50 3.3–27 nM), makes BeKm-1 an indispensable tool for:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9